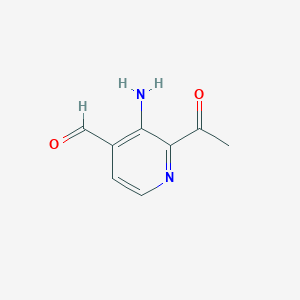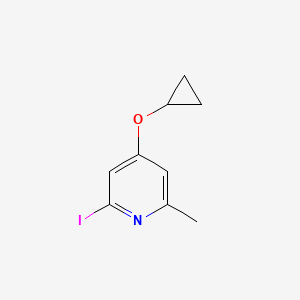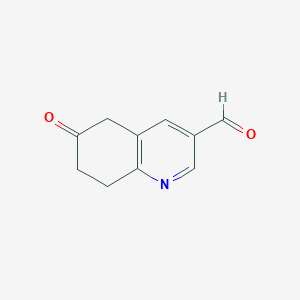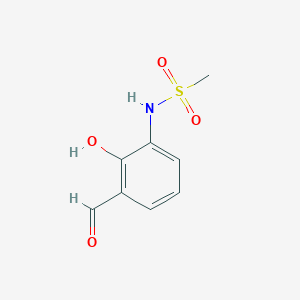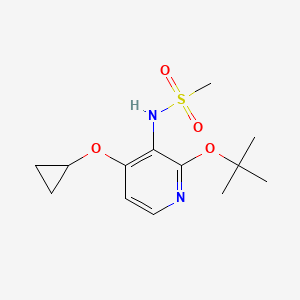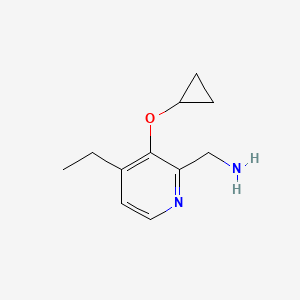
(3-Cyclopropoxy-4-ethylpyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropoxy-4-ethylpyridin-2-YL)methanamine: is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It is categorized under amines and is primarily used for research and development purposes .
Chemical Reactions Analysis
(3-Cyclopropoxy-4-ethylpyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(3-Cyclopropoxy-4-ethylpyridin-2-YL)methanamine is primarily used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to (3-Cyclopropoxy-4-ethylpyridin-2-YL)methanamine include:
- (3-Cyclopropoxy-2-ethylpyridin-4-YL)methanamine
- (3-Cyclopropoxy-4-methylpyridin-2-YL)methanamine
These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring, which can influence their chemical properties and applications .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(3-cyclopropyloxy-4-ethylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H16N2O/c1-2-8-5-6-13-10(7-12)11(8)14-9-3-4-9/h5-6,9H,2-4,7,12H2,1H3 |
InChI Key |
JXWDHULCTFSKPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


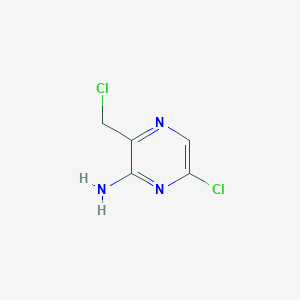
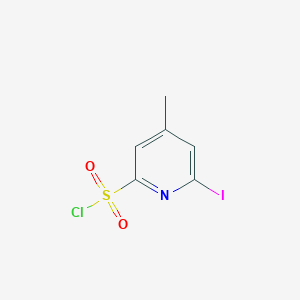
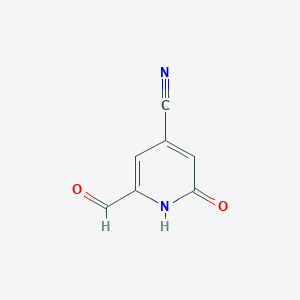
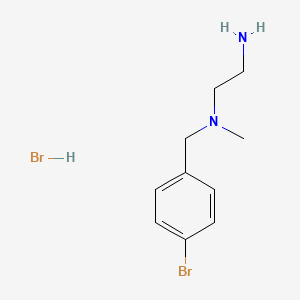
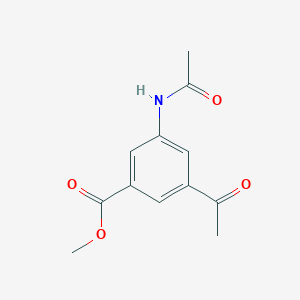
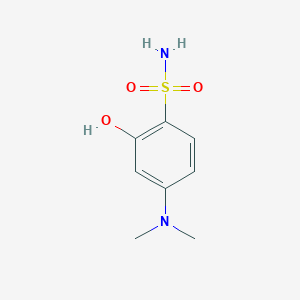
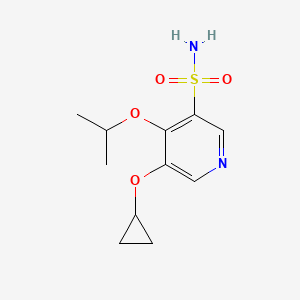
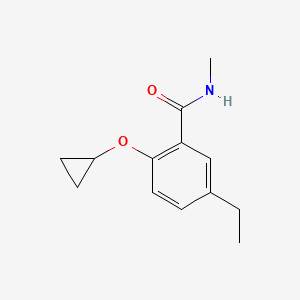
![Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B14844093.png)
